![molecular formula C11H12N6O2 B12611601 Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate CAS No. 918484-95-4](/img/structure/B12611601.png)
Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic system formed by the fusion of a pyrazole and a pyridine ring.
Métodos De Preparación
One common synthetic route starts with the preparation of 1-phenyl-3-methyl-5-amino-pyrazole, which is then treated with 1,3-diketones in glacial acetic acid to form the pyrazolo[3,4-b]pyridine core . The azidomethyl group can be introduced through a nucleophilic substitution reaction using sodium azide, and the ethyl acetate group can be added via esterification reactions .
Análisis De Reacciones Químicas
Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, the azidomethyl group can be replaced with other nucleophiles under appropriate conditions.
Esterification: The ethyl acetate group can be modified through esterification reactions with different alcohols.
Aplicaciones Científicas De Investigación
Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-b]pyridine core can mimic the structure of purine bases, allowing the compound to bind to nucleotide-binding sites on enzymes and receptors. This binding can inhibit the activity of these proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]quinolines: These compounds have a similar bicyclic core but differ in the fusion pattern and substituents.
1H-pyrazolo[3,4-c]pyridines: These derivatives have a different fusion pattern, leading to variations in their chemical and biological properties.
1H-pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with distinct structural features and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.
Propiedades
Número CAS |
918484-95-4 |
|---|---|
Fórmula molecular |
C11H12N6O2 |
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
ethyl 2-[3-(azidomethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C11H12N6O2/c1-2-19-10(18)7-17-11-8(4-3-5-13-11)9(15-17)6-14-16-12/h3-5H,2,6-7H2,1H3 |
Clave InChI |
FHMGPMZHKRXLAQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C2=C(C=CC=N2)C(=N1)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene](/img/structure/B12611527.png)
![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)
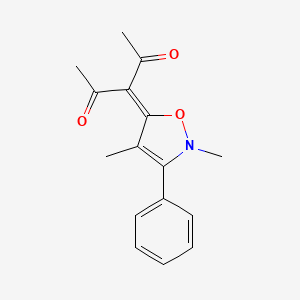
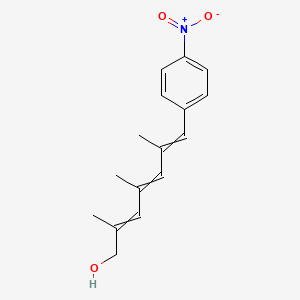

![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)



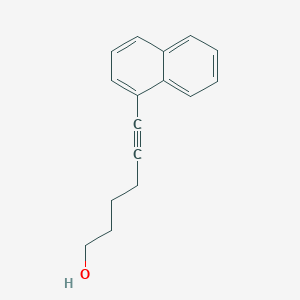
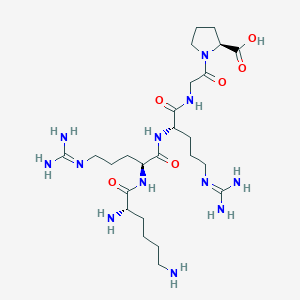
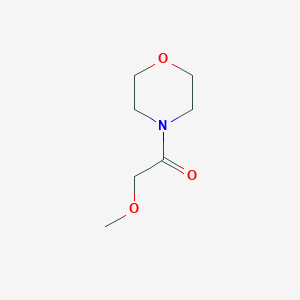
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
